molecular formula C15H13NO2S2 B6476019 N-(2-{[2,2'-bithiophene]-5-yl}ethyl)furan-2-carboxamide CAS No. 2640976-41-4

N-(2-{[2,2'-bithiophene]-5-yl}ethyl)furan-2-carboxamide

Cat. No.: B6476019
CAS No.: 2640976-41-4
M. Wt: 303.4 g/mol
InChI Key: RFUIJJHZKMLZPC-UHFFFAOYSA-N
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Description

N-(2-{[2,2’-bithiophene]-5-yl}ethyl)furan-2-carboxamide is a compound that belongs to the class of heterocyclic organic compounds. It features a furan ring and a bithiophene moiety, which are known for their significant roles in medicinal chemistry and material science. The compound’s unique structure allows it to exhibit various biological and chemical properties, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[2,2’-bithiophene]-5-yl}ethyl)furan-2-carboxamide typically involves the reaction of furan-2-carbonyl chloride with a bithiophene derivative. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like tetrahydrofuran (THF) to ensure complete conversion of the reactants .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[2,2’-bithiophene]-5-yl}ethyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: Electrophilic substitution reactions can occur on the bithiophene moiety.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents in the presence of a catalyst.

Major Products Formed

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Corresponding alcohols or amines.

    Substitution: Halogenated derivatives of the bithiophene moiety.

Scientific Research Applications

N-(2-{[2,2’-bithiophene]-5-yl}ethyl)furan-2-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carboxamide derivatives: These compounds share the furan ring and carboxamide functional group.

    Bithiophene derivatives: Compounds containing the bithiophene moiety.

Uniqueness

N-(2-{[2,2’-bithiophene]-5-yl}ethyl)furan-2-carboxamide is unique due to the combination of the furan ring and bithiophene moiety, which imparts distinct chemical and biological properties. This combination allows for a broader range of applications and enhanced activity compared to compounds with only one of these functional groups .

Properties

IUPAC Name

N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2S2/c17-15(12-3-1-9-18-12)16-8-7-11-5-6-14(20-11)13-4-2-10-19-13/h1-6,9-10H,7-8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFUIJJHZKMLZPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NCCC2=CC=C(S2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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